molecular formula C24H27ClN4O3 B2760877 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421528-57-5

3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2760877
CAS No.: 1421528-57-5
M. Wt: 454.96
InChI Key: IQRHKVFFZYWYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazolone ring, a phenyl ring, a piperidine ring, and a chlorophenoxy group. These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .

Scientific Research Applications

Triazole Derivatives in Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives showed significant antimicrobial properties against various microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Applications in Organic Chemistry and Synthesis

Research on 1,2,4-triazole derivatives also extends to organic chemistry, where these compounds serve as intermediates in the synthesis of various chemical entities. The versatility of triazole rings, often modified through reactions involving piperidine or chlorophenyl groups, allows for the creation of compounds with potential applications in materials science, pharmaceuticals, and more (D’Anna et al., 2004).

Role in Drug Discovery and Development

Although excluding direct drug use and dosage information, it's worth noting that the structural motifs found in the compound you're interested in are often explored in drug discovery. For instance, compounds featuring piperidine and triazole rings have been investigated for their potential as ligands for various receptors, contributing to the understanding of molecular interactions critical for drug design (Rowley et al., 1997).

Antioxidant Properties

Certain triazole derivatives have been studied for their antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. These studies contribute to the broader research on antioxidants in preventing or treating diseases associated with oxidative damage (Bekircan et al., 2008).

Molecular Docking Studies

Triazole derivatives have also been subjects in molecular docking studies, which are essential in the early stages of drug development. These studies help in understanding how small molecules, like those containing triazole, piperidine, or chlorophenyl groups, interact with biological targets at the molecular level (Karayel, 2021).

Properties

IUPAC Name

5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-24(2,32-20-11-9-18(25)10-12-20)22(30)28-15-13-17(14-16-28)21-26-27(3)23(31)29(21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRHKVFFZYWYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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